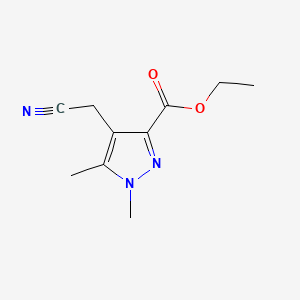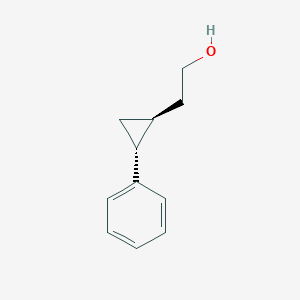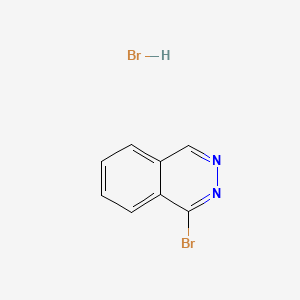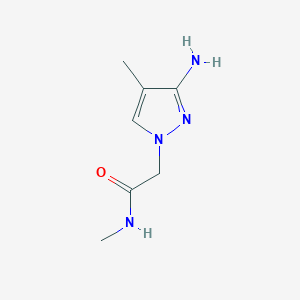
ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyanomethyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually refluxed in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate.
Reduction: 4-(Hydroxymethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(cyanomethyl)-1H-pyrazole-3-carboxylate: Lacks the 1,5-dimethyl substitution.
Methyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate: Contains a methyl ester instead of an ethyl ester.
4-(Cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyanomethyl and ethyl ester groups makes it a versatile intermediate for further chemical transformations .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 4-(cyanomethyl)-1,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-4-15-10(14)9-8(5-6-11)7(2)13(3)12-9/h4-5H2,1-3H3 |
InChI Key |
HYIKBZMRCQFOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1CC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)

![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)


![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)

![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)
![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)

![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
